ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, This compound , delineates its structural components with precision:
- Ethyl carbamate : The N-substituted carbamate group (O=C(OCH₂CH₃)–N–) forms the core functional moiety.
- 2,3-Dihydro-1H-inden-2-yl : A partially saturated bicyclic system (indene derivative) provides rigidity and planar geometry.
- 2-Pyrimidinylsulfanyl : A sulfur-linked pyrimidine ring introduces heteroaromaticity and hydrogen-bonding potential.
The molecular formula C₁₆H₁₇N₃O₂S (molecular weight: 315.39 g/mol) and CAS registry number 306978-22-3 uniquely identify this compound. Key spectral data, including NMR and mass spectrometry, corroborate the connectivity of its substructures.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂S |
| Molecular Weight | 315.39 g/mol |
| CAS Number | 306978-22-3 |
| SMILES | CCOC(=O)NC1CC2C=CC=CC=2C1SC1=NC=CC=N1 |
The sulfur atom bridges the pyrimidine and indene rings, creating a conjugated system that enhances electronic delocalization. This structural feature is critical for interactions with biological targets, as demonstrated in analogous carbamate-based therapeutics.
Historical Context in Carbamate Chemistry
Carbamates emerged as pharmacologically relevant entities following the isolation of physostigmine from Physostigma venenosum seeds in the 19th century. This natural methyl carbamate became a prototype for acetylcholinesterase inhibitors, paving the way for synthetic derivatives. The mid-20th century saw carbamates gain prominence in agrochemicals and pharmaceuticals due to their hydrolytic stability compared to esters and amides.
This compound represents a modern iteration of this lineage. Its design leverages dual heterocyclic systems (pyrimidine and indene) to optimize target binding, a strategy informed by advances in computational chemistry and crystallography. The incorporation of a sulfanyl group (–S–) reflects lessons from thiol-containing drugs like dimercaprol , which utilize sulfur’s nucleophilic and redox-active properties.
Significance in Medicinal Chemistry and Drug Design
Carbamates occupy a unique niche in medicinal chemistry due to their:
- Proteolytic stability : Resistance to enzymatic degradation enhances bioavailability.
- Conformational restraint : The carbamate’s planar geometry restricts rotational freedom, favoring target-complementary conformations.
- Diverse reactivity : Carbamates participate in hydrogen bonding and π-stacking, enabling interactions with enzymes and receptors.
This compound’s pyrimidine moiety mimics endogenous purines, facilitating interactions with kinase ATP-binding pockets. Meanwhile, the 2,3-dihydroindenyl system imposes steric constraints that enhance selectivity for hydrophobic binding sites, as seen in protease inhibitors.
Comparative studies highlight its structural resemblance to linezolid , a cyclic carbamate antibiotic, and cefoxitin , a carbamate-containing β-lactamase inhibitor. Such analogs underscore the scaffold’s versatility in addressing resistance mechanisms and improving pharmacokinetic profiles.
In drug design, the carbamate group often serves as a bioisostere for labile functionalities. For example, replacing ester groups with carbamates in HIV protease inhibitors has mitigated rapid hydrolysis while retaining potency. This compound extends this paradigm, combining metabolic resilience with tailored target engagement—a hallmark of next-generation therapeutics.
Properties
IUPAC Name |
ethyl N-(1-pyrimidin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-21-16(20)19-13-10-11-6-3-4-7-12(11)14(13)22-15-17-8-5-9-18-15/h3-9,13-14H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPIFZUZFNKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate typically involves multiple steps, starting with the preparation of the indene derivative. One common method involves the reaction of 2,3-dihydro-1H-indene with a suitable pyrimidinylsulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and various substituted carbamates .
Scientific Research Applications
Ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate involves its interaction with specific molecular targets. The pyrimidinylsulfanyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- Indole derivatives with similar structural features
Uniqueness
Ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate is unique due to its combination of a pyrimidinylsulfanyl group and an indene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrimidinylsulfanyl moiety and an indene structure. Its molecular formula is with a molecular weight of 317.39 g/mol. The IUPAC name for this compound is ethyl N-(1-pyrimidin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-yl)carbamate.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The pyrimidinylsulfanyl group can bind to enzymes or receptors, modulating their activity and potentially leading to various biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Alteration of Cellular Signaling Pathways : By interacting with receptors, it may influence signaling cascades that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. This compound is being investigated for its potential effectiveness against various bacterial strains and fungi.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity. Its structural characteristics allow it to interact with cancer cell lines, leading to cytotoxic effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of breast and hepatic cancer cell lines.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion method | Inhibition zones observed against E. coli and S. aureus |
| Study 2 | Anticancer | MTT assay on MCF-7 cells | IC50 = 26.10 μM |
| Study 3 | Enzyme inhibition | Enzymatic assays | Significant inhibition of target enzyme activity |
Q & A
Basic Research Questions
Q. How can the molecular structure of ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate be confirmed experimentally?
- Methodological Answer : Utilize X-ray crystallography (as demonstrated for structurally similar indenyl-carbamate derivatives in ) to resolve bond angles and stereochemistry. Pair this with nuclear magnetic resonance (NMR) spectroscopy to validate proton environments, focusing on the pyrimidinylsulfanyl and carbamate moieties. Computational validation via density functional theory (DFT) can reconcile discrepancies between experimental and theoretical geometries .
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer :
- Route 1 : Couple 2,3-dihydro-1H-inden-2-amine with 2-mercaptopyrimidine via nucleophilic substitution, followed by carbamate formation using ethyl chloroformate. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Route 2 : Use solid-phase synthesis for controlled stepwise assembly, reducing side-product formation. Purity optimization requires high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution .
Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : Conduct stability studies using:
- UV-Vis spectroscopy to track absorbance shifts indicative of degradation.
- Mass spectrometry (MS) to identify hydrolysis byproducts (e.g., free indenylamine or pyrimidine-thiol fragments).
- Circular dichroism (CD) if stereochemical integrity is pH-sensitive .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- Step 1 : Perform quantum mechanical calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Step 2 : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with sulfhydryl-binding pockets).
- Step 3 : Validate predictions with kinetic studies (e.g., stopped-flow spectrometry for rapid reaction monitoring) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous carbamates?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values for enzyme inhibition) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, assay temperature).
- Controlled replication : Reproduce conflicting experiments under standardized conditions (e.g., fixed buffer pH, inert atmosphere) to isolate variables.
- Structural analogs : Compare substituent effects (e.g., pyrimidine vs. quinazoline derivatives) using structure-activity relationship (SAR) modeling .
Q. How can reaction pathways for sulfanyl group transfer be mechanistically elucidated?
- Methodological Answer :
- Isotopic labeling : Introduce deuterium at the sulfanyl sulfur to track transfer kinetics via mass spectrometry.
- In-situ monitoring : Use Raman spectroscopy to detect transient intermediates (e.g., thiyl radicals).
- Computational modeling : Apply transition state theory (TST) with Nudged Elastic Band (NEB) calculations to map energy barriers .
Notes on Methodological Rigor
- Experimental Design : Leverage statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, use factorial designs to optimize reaction temperature, solvent polarity, and catalyst loading .
- Data Validation : Cross-validate computational predictions with experimental results (e.g., compare DFT-derived bond lengths with crystallographic data) to ensure reliability .
- Ethical Reporting : Disclose all computational parameters (e.g., convergence criteria, basis sets) and raw data repositories to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
